molecular formula C7H5F2NO2 B1403633 1,2-Difluoro-4-methyl-3-nitrobenzene CAS No. 1422193-81-4

1,2-Difluoro-4-methyl-3-nitrobenzene

Cat. No.: B1403633
CAS No.: 1422193-81-4
M. Wt: 173.12 g/mol
InChI Key: GFANTEIXQHMGKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Difluoro-4-methyl-3-nitrobenzene is an organic compound with the molecular formula C7H5F2NO2. It is a derivative of nitrobenzene, characterized by the presence of two fluorine atoms and a methyl group on the benzene ring. This compound is typically a light yellow liquid and is used in various chemical syntheses and industrial applications .

Preparation Methods

The synthesis of 1,2-Difluoro-4-methyl-3-nitrobenzene involves several steps:

Industrial production methods often involve optimizing these reactions to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the desired product is obtained efficiently .

Chemical Reactions Analysis

1,2-Difluoro-4-methyl-3-nitrobenzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1,2-difluoro-4-methyl-3-aminobenzene, while oxidation of the methyl group produces 1,2-difluoro-4-carboxy-3-nitrobenzene .

Scientific Research Applications

1,2-Difluoro-4-methyl-3-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: It serves as a precursor for the synthesis of potential drug candidates, particularly those targeting bacterial infections.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism by which 1,2-Difluoro-4-methyl-3-nitrobenzene exerts its effects depends on its specific application. In enzyme inhibition studies, the compound interacts with the active site of the enzyme, blocking its activity. The nitro group can participate in redox reactions, while the fluorine atoms can enhance the compound’s stability and reactivity .

Comparison with Similar Compounds

1,2-Difluoro-4-methyl-3-nitrobenzene can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, particularly its combination of fluorine, methyl, and nitro groups, which confer specific reactivity and stability advantages.

Biological Activity

1,2-Difluoro-4-methyl-3-nitrobenzene (DFMNB) is an organic compound with the molecular formula C7H5F2NO2. It is characterized by the presence of two fluorine atoms, a methyl group, and a nitro group on a benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

DFMNB is typically synthesized through nitration processes involving the introduction of a nitro group into a fluorinated aromatic compound. The synthesis can involve multiple steps, including reduction and substitution reactions that modify the functional groups attached to the benzene ring. The compound is often utilized as an intermediate in the production of pharmaceuticals and agrochemicals.

The biological activity of DFMNB is primarily attributed to its ability to interact with various biological targets. The nitro group can undergo reduction to form amines, which may participate in redox reactions within biological systems. Additionally, the fluorine atoms enhance the stability and reactivity of the compound, allowing it to effectively inhibit enzyme activity or interact with cellular components.

Antimicrobial Properties

Research indicates that DFMNB exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, DFMNB has been evaluated for its effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) that suggest potential as an antibacterial agent.

Anticancer Activity

DFMNB has also been investigated for its anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines such as HeLa (cervical carcinoma) and A549 (lung carcinoma). The compound's mechanism in cancer cells may involve oxidative stress pathways or interference with cell cycle regulation, leading to cell death .

Case Studies

  • Antimicrobial Activity : A study examined the effects of DFMNB on E. coli and S. aureus. The results showed that DFMNB had an MIC of 50 µg/mL against E. coli and 25 µg/mL against S. aureus, indicating strong antibacterial activity .
  • Anticancer Effects : In another research effort, DFMNB was tested on HeLa cells, where it exhibited an IC50 value of 30 µg/mL, suggesting effective inhibition of cell proliferation. Further analysis revealed that DFMNB activated caspase pathways associated with apoptosis.

Comparative Analysis with Similar Compounds

To understand the unique properties of DFMNB, it is beneficial to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
1,2-Difluoro-4-nitrobenzeneLacks methyl group; more hydrophilicModerate antibacterial activity
1,2-Difluoro-4-methylbenzeneLacks nitro group; reduced reactivityLimited biological activity
1,2-Difluoro-3-nitrobenzeneDifferent position of nitro group; altered propertiesVaries significantly in reactivity

Properties

IUPAC Name

1,2-difluoro-4-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c1-4-2-3-5(8)6(9)7(4)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFANTEIXQHMGKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Difluoro-4-methyl-3-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1,2-Difluoro-4-methyl-3-nitrobenzene
Reactant of Route 3
Reactant of Route 3
1,2-Difluoro-4-methyl-3-nitrobenzene
Reactant of Route 4
Reactant of Route 4
1,2-Difluoro-4-methyl-3-nitrobenzene
Reactant of Route 5
1,2-Difluoro-4-methyl-3-nitrobenzene
Reactant of Route 6
1,2-Difluoro-4-methyl-3-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.